molecular formula C12H17Cl2N3S B1520946 1-(1,3-Benzothiazol-2-yl)piperidin-3-amine dihydrochloride CAS No. 1184975-14-1

1-(1,3-Benzothiazol-2-yl)piperidin-3-amine dihydrochloride

Cat. No. B1520946
CAS RN: 1184975-14-1
M. Wt: 306.3 g/mol
InChI Key: KITNUDYTLIVNLA-UHFFFAOYSA-N
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Description

“1-(1,3-Benzothiazol-2-yl)piperidin-3-amine dihydrochloride” is a chemical compound with the CAS Number: 1184975-14-1 and a molecular weight of 306.26 . Its IUPAC name is 1-(1,3-benzothiazol-2-yl)-3-piperidinamine dihydrochloride .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . Its linear formula is C12H17Cl2N3S .

Scientific Research Applications

Structural Analysis and Synthesis

  • The compound has been a subject of structural analysis to understand its crystalline form and molecular conformation. For instance, Yıldırım et al. (2006) conducted a study on the crystal structure of a related benzothiazolyl-piperidin compound, elucidating details like dihedral angles and conformation, which are crucial for understanding its chemical behavior and potential interactions with biological targets Yıldırım et al., 2006.

Antimicrobial Activity

  • Compounds derived from benzothiazole, including structures similar to 1-(1,3-Benzothiazol-2-yl)piperidin-3-amine, have been explored for their antimicrobial properties. For example, Patel et al. (2011) synthesized new pyridine derivatives utilizing amino substituted benzothiazoles and assessed their antimicrobial activity, showing variable and modest activity against bacteria and fungi Patel et al., 2011.

Enzyme Inhibition and Pharmaceutical Applications

  • Research has also focused on the modification of benzothiazole derivatives to explore their potential as enzyme inhibitors or therapeutic agents. For example, Teffera et al. (2013) studied novel anaplastic lymphoma kinase inhibitors, revealing insights into enzymatic hydrolysis and pharmacokinetics, which are essential for drug development Teffera et al., 2013.

Novel Synthetic Pathways

  • The synthesis of complex molecules incorporating the benzothiazolyl-piperidin structure is an area of ongoing research. Studies like those conducted by Abozeid et al. (2019) have developed new synthetic protocols for oxocine derivatives, highlighting the versatility of benzothiazol derivatives in organic synthesis Abozeid et al., 2019.

Catalysis and Chemical Reactions

  • The reactivity and utility of benzothiazole-based compounds in catalysis and as intermediates in chemical reactions have been investigated. For instance, Prajapti et al. (2015) developed a protocol for the synthesis of functionalized piperidines and benzimidazole derivatives using a benzothiazole-based catalyst, demonstrating the compound's role in facilitating complex chemical transformations Prajapti et al., 2015.

Safety and Hazards

The compound has a GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, or respiratory irritation . The MSDS (Material Safety Data Sheet) can provide more detailed safety information .

Mechanism of Action

    Target of Action

    • Benzothiazole-based compounds have been investigated for their anti-tubercular activity. Recent synthetic developments highlight their inhibitory potency against Mycobacterium tuberculosis (M. tuberculosis) .
    • Specifically, some benzothiazole derivatives have been studied against the target protein DprE1 (decaprenylphosphoryl-β-D-ribose 2’-epimerase), which plays a crucial role in cell wall biosynthesis of M. tuberculosis .

    Pharmacokinetics (ADME)

properties

IUPAC Name

1-(1,3-benzothiazol-2-yl)piperidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3S.2ClH/c13-9-4-3-7-15(8-9)12-14-10-5-1-2-6-11(10)16-12;;/h1-2,5-6,9H,3-4,7-8,13H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KITNUDYTLIVNLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC3=CC=CC=C3S2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(1,3-Benzothiazol-2-yl)piperidin-3-amine dihydrochloride
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1-(1,3-Benzothiazol-2-yl)piperidin-3-amine dihydrochloride

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